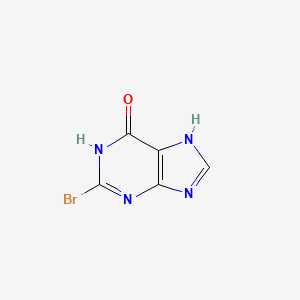

2-Bromohypoxanthine

概要

説明

2-ブロモヒポキサンチンは、ヒポキサンチンのクラスに属する有機化合物です。これらの化合物は、プリン誘導体である1H-プリン-6(9H)-オンを含んでいます。 プリンは、ピリミジン環とイミダゾール環が融合した二環式芳香族化合物です . 2-ブロモヒポキサンチンの分子式はC5H3BrN4Oで、分子量は215.01 g/molです .

2. 製法

合成経路と反応条件: 2-ブロモヒポキサンチンの合成は、一般的にヒポキサンチンの臭素化を伴います。一般的な方法の1つは、適切な溶媒と触媒の存在下で、ヒポキサンチンを臭素と反応させる方法です。 反応条件は、ヒポキサンチン環の2位での選択的な臭素化を確実にするために、しばしば制御された温度と特定の反応時間を必要とします .

工業生産方法: 2-ブロモヒポキサンチンの工業生産方法は、連続フロー反応器を使用した大規模臭素化プロセスを含む場合があります。これらの方法は、副生成物の生成を最小限に抑えながら、収率と純度を最適化するために設計されています。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することは、高純度の2-ブロモヒポキサンチンを得るために不可欠です .

生化学分析

Biochemical Properties

2-Bromohypoxanthine, as a hypoxanthine derivative, plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules involved in nucleic acid chemistry . The nature of these interactions is largely determined by its structural similarity to hypoxanthine .

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromohypoxanthine typically involves the bromination of hypoxanthine. One common method includes the reaction of hypoxanthine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 2-position of the hypoxanthine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

化学反応の分析

反応の種類: 2-ブロモヒポキサンチンは、次のようなさまざまな化学反応を起こします。

置換反応: 2位の臭素原子は、適切な条件下でアミンやチオールなどの他の求核剤で置換することができます。

酸化反応: この化合物は、使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化することができます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、アミン、チオール、およびその他の求核剤が含まれます。条件は、多くの場合、極性溶媒と穏やかな加熱の使用を伴います。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤が、制御された条件下で使用されます。

主な生成物:

置換反応: 置換されたヒポキサンチン誘導体。

酸化反応: 酸化されたヒポキサンチン誘導体。

還元反応: 還元されたヒポキサンチン誘導体.

科学的研究の応用

2-ブロモヒポキサンチンは、次のようなさまざまな科学研究の応用があります。

化学: さまざまなプリン誘導体やヌクレオシド類似体の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害における潜在的な役割と、プリン代謝の理解のためのプローブとして研究されています。

医学: 抗ウイルス剤や抗癌剤などの潜在的な治療的用途について調査されています。

作用機序

2-ブロモヒポキサンチンの作用機序は、プリン代謝に関与する酵素などの特定の分子標的との相互作用を伴います。2位の臭素原子は、これらの標的への結合親和性を高め、酵素活性の阻害または調節につながります。 この相互作用は、DNAやRNA合成などのさまざまな生化学経路に影響を与える可能性があります .

類似化合物:

ヒポキサンチン: 臭素置換のない親化合物。

2-クロロヒポキサンチン: 臭素ではなく塩素原子を持つ類似の構造。

2-ヨードヒポキサンチン: 臭素ではなくヨウ素原子を持つ類似の構造.

ユニークさ: 2-ブロモヒポキサンチンは、臭素原子の存在によりユニークで、明確な化学的および生物学的特性を付与します。 臭素原子は、置換反応における反応性を高め、分子標的への結合親和性を高め、さまざまな研究および工業的用途において貴重な化合物となります .

類似化合物との比較

Hypoxanthine: The parent compound without the bromine substitution.

2-Chlorohypoxanthine: Similar structure with a chlorine atom instead of bromine.

2-Iodohypoxanthine: Similar structure with an iodine atom instead of bromine.

Uniqueness: 2-Bromohypoxanthine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions and its binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

特性

IUPAC Name |

2-bromo-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXCBJOMYNPZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332242 | |

| Record name | 2-Bromohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87781-93-9 | |

| Record name | 2-Bromohypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 87781-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromohypoxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromohypoxanthine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XXT2WA2NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)

![(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B3030116.png)

![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)

![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)